6-羟基-4-甲基-2H-1,3-苯并噻吩-2-酮

描述

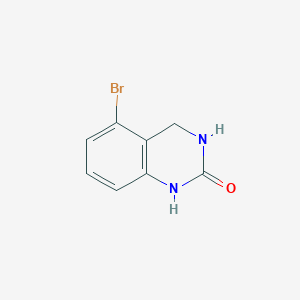

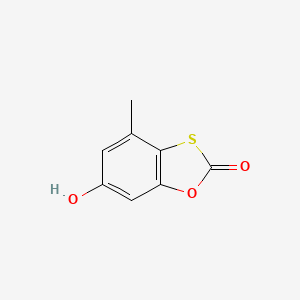

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C8H6O3S . It has a molecular weight of 182.2 and is typically found in a powder form .

Molecular Structure Analysis

The InChI code for 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is 1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a powder that is stored at room temperature .科学研究应用

杂环化合物的合成

6-羟基-4-甲基-2H-1,3-苯并恶唑硫醇-2-酮作为杂环化合物的合成前体。它参与5-羟基-1,3-苯并恶唑硫醇衍生物的制备,该衍生物表现出生物活性,如幼若激素、杀虫剂特性,以及作为天然和合成杀虫剂的增效剂的潜力(Degani, Dolci, & Fochi, 1980)。此外,该化学骨架已用于与有机磷化合物反应,生成1,2-苯并异噻唑-3(2H)-硫酮和其他相关化合物的新途径,显示了6-羟基-4-甲基-2H-1,3-苯并恶唑硫醇-2-酮在合成有机化学中的多功能性(El‐Barbary, Clausen, & Lawesson, 1980)。

抗菌活性

研究表明了由6-羟基-4-甲基-2H-1,3-苯并恶唑硫醇-2-酮合成的化合物的抗菌特性。研究表明,通过与环烷甲醛和活性亚甲基腈相互作用合成的衍生物表现出比参考药物更高的抗菌活性,特别是对革兰氏阳性菌株。这表明从该化学类别中开发新抗生素的一条有希望的途径(Grygoriv et al., 2017)。

在抗癌研究中的潜力

新颖的6-羟基-苯并[d][1,3]恶唑硫醇-2-酮席夫碱已被合成并评估其作为抗癌剂的潜力。这些席夫碱的合成涉及6-羟基苯并[d][1,3]恶唑硫醇-2-酮的硝化,从而产生对各种癌细胞系表现出有希望的细胞毒性的衍生物。这突出了该化合物作为开发抗癌斗争中新先导分子的前体的作用(Chazin et al., 2015)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is the nuclear factor-kappaB (NF-κB) . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one acts by blocking lipopolysaccharide-induced NF-κB activation . It achieves this by inactivating the inhibitory kappaB kinase beta (IKKβ) , which is a crucial enzyme in the NF-κB signaling pathway. By inactivating IKKβ, the compound prevents the phosphorylation and subsequent degradation of the inhibitor of kappaB (IκB), thereby inhibiting NF-κB activation .

Biochemical Pathways

The compound affects the NF-κB signaling pathway . This pathway is crucial for many biological processes, including inflammation, immunity, cell proliferation, and cell death. By blocking NF-κB activation, the compound can influence these processes and their downstream effects .

Result of Action

By blocking NF-κB activation, 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one can inhibit the transcription of NF-κB-regulated genes . This can lead to a decrease in the production of pro-inflammatory cytokines and other mediators of inflammation, potentially reducing inflammation and other related pathological conditions .

属性

IUPAC Name |

6-hydroxy-4-methyl-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYJAGMAPKWBJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1SC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)

![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)

![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)